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Compound Name: (3aS,4R,9bR)-G-1

Cat. No.: B15606124 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

G-1 is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), also

known as GPR30.[1][2] Unlike classical estrogen receptors (ERα and ERβ), GPER is a seven-

transmembrane domain protein that mediates rapid estrogen responses and transcriptional

regulation.[3] G-1's selectivity for GPER allows for the specific investigation of this receptor's

role in various physiological and pathological processes without the confounding effects of

classical estrogen receptor activation.[1][4] Preclinical studies in mice have demonstrated the

therapeutic potential of G-1 in a range of conditions, including obesity, diabetes, cancer, post-

traumatic stress disorder (PTSD), and kidney disease.[5][6][7][8] These application notes

provide detailed protocols for the preparation and administration of G-1 in mice, summarize key

quantitative data from published studies, and illustrate the primary signaling pathways involved.

Data Presentation
The following tables summarize the administration parameters for the G-1 compound in various

mouse models as reported in preclinical studies. This information can serve as a starting point

for designing in vivo experiments.

Table 1: G-1 Administration Parameters in Preclinical Mouse Models

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15606124?utm_src=pdf-interest
https://www.benchchem.com/pdf/G_1_Compound_Administration_in_Preclinical_Studies_Application_Notes_and_Protocols.pdf
https://www.tocris.com/products/g-1_3577
https://pmc.ncbi.nlm.nih.gov/articles/PMC11239537/
https://www.benchchem.com/pdf/G_1_Compound_Administration_in_Preclinical_Studies_Application_Notes_and_Protocols.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2864230/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7083206/
https://www.drugtargetreview.com/news/55807/g-1-compound-could-be-used-to-fight-obesity-and-diabetes/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4662484/
https://pubmed.ncbi.nlm.nih.gov/38795875/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinica
l Model

Animal
Species/S
train

Administr
ation
Route

Dosage
Frequenc
y

Vehicle
Referenc
e(s)

Obesity/Di

abetes

Ovariectom

ized (OVX)

Female

Mice

Subcutane

ous (s.c.)
8 µ g/day Daily

Cyclodextri

n/Saline
[1][5]

Obesity/Di

abetes

Diet-

Induced

Obese

(DIO) Male

Mice

Subcutane

ous (s.c.)
8 µ g/day Daily

Cyclodextri

n/Saline
[1][5]

Cancer

(Mantle

Cell

Lymphoma

Xenograft)

Mouse

(NOD/SCI

D)

Intraperiton

eal (i.p.)
2 mg/kg

Every 3

days

Not

specified
[1]

Cancer

(Breast

Cancer

Xenograft)

Mouse

(Nude)

Subcutane

ous (s.c.)
10 mg/kg Daily Corn oil [1]

Cancer

(Glioblasto

ma

Orthotopic)

Mouse
Not

specified

Not

specified

Not

specified

Not

specified
[1]

Post-

Traumatic

Stress

Disorder

(PTSD)

C57BL/6

Male and

Female

Mice

Not

specified

Not

specified

14

consecutiv

e days

Not

specified
[3]
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Chronic

Kidney

Disease

(CKD)

Male

C57BL/6

Mice

Not

specified

50 or 100

µg/kg

Daily for 6

weeks

Not

specified
[8]

Table 2: Recommended Injection Volumes and Needle Sizes for Mice

Administration Route Maximum Volume
Recommended Needle
Size (Gauge)

Subcutaneous (s.c.)
< 2-3 mL (divided into multiple

sites, max 1 mL per site)
25-27

Intraperitoneal (i.p.) < 2-3 mL 25-27

Oral Gavage (p.o.) 0.5 mL (for a 25g mouse) 20-22 (gavage needle)

Intravenous (i.v.) < 0.2 mL (tail vein) 27-30

Note: The volume depends on the size of the mouse; always use the smallest possible volume.

[9] For non-pharmaceutical grade compounds, appropriate formulation and sterilization

procedures are critical.[9]

Experimental Protocols
The following are detailed methodologies for the preparation and administration of the G-1

compound in mice.

Protocol 1: Preparation of G-1 Solution

Vehicle Selection: The choice of vehicle depends on the administration route and the

solubility of the G-1 compound. Common vehicles include:

Saline with a solubilizing agent like cyclodextrin.[1]

Corn oil for subcutaneous injections.[1]
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A mixture of DMSO and saline for intraperitoneal injections. The final concentration of

DMSO should be kept low (typically <10%) to avoid peritoneal irritation.[1]

0.5% carboxymethylcellulose for oral gavage.[1]

Solution Preparation:

Aseptically prepare the G-1 solution in the chosen vehicle to the desired concentration.

Ensure the compound is fully dissolved. Gentle warming and vortexing may be necessary.

[1]

For parenteral administration (e.g., s.c., i.p., i.v.), the solution should be sterile and

isotonic.[9]

Protocol 2: Subcutaneous (s.c.) Injection

This method is suitable for sustained release and is often used for daily dosing.

Animal Restraint: Gently restrain the mouse by scruffing the skin on its neck and back to

create a "tent" of skin.[1]

Injection Site Preparation: Wipe the injection site, typically the dorsal, interscapular region,

with 70% ethanol.[1]

Injection:

Insert a 25-27 gauge needle, bevel up, into the base of the skin tent at a shallow angle,

parallel to the spine.[1]

Gently aspirate to ensure the needle has not entered a blood vessel.[1]

Slowly inject the G-1 solution (typically 100-200 µL).[1]

Withdraw the needle smoothly and apply gentle pressure to the injection site.

Post-injection Monitoring: Return the mouse to its cage and observe for any signs of pain or

distress.[1]
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Protocol 3: Intraperitoneal (i.p.) Injection

This route allows for rapid absorption of the compound into the systemic circulation.[1]

Animal Restraint: Restrain the mouse by scruffing its neck, allowing the hindquarters to be

accessible.[1]

Injection Site Preparation: Position the mouse with its head tilted slightly downwards. Wipe

the lower right or left quadrant of the abdomen with 70% ethanol. Avoid the midline to

prevent damage to the bladder or cecum.[1]

Injection:

Insert a 25-27 gauge needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.

[1]

Gently aspirate to ensure the needle has not entered the intestines or bladder.[1]

Inject the G-1 solution (typically 100-200 µL).[1]

Withdraw the needle smoothly.

Post-injection Monitoring: Return the mouse to its cage and observe for any signs of pain or

distress.[1]

Protocol 4: Oral Gavage (p.o.)

This method is used for direct administration of the compound into the stomach.[1]

Animal Restraint: Firmly grasp the mouse by the scruff of the neck to immobilize its head.[1]

Gavage Administration:

Measure the distance from the tip of the mouse's nose to the last rib to determine the

appropriate insertion depth for the gavage needle.[1]

Gently insert a 20-22 gauge flexible or rigid oral gavage needle into the mouth, passing it

over the tongue and down the esophagus. The needle should pass with minimal

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/pdf/G_1_Compound_Administration_in_Preclinical_Studies_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/G_1_Compound_Administration_in_Preclinical_Studies_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/G_1_Compound_Administration_in_Preclinical_Studies_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/G_1_Compound_Administration_in_Preclinical_Studies_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/G_1_Compound_Administration_in_Preclinical_Studies_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/G_1_Compound_Administration_in_Preclinical_Studies_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/G_1_Compound_Administration_in_Preclinical_Studies_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/G_1_Compound_Administration_in_Preclinical_Studies_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/G_1_Compound_Administration_in_Preclinical_Studies_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/G_1_Compound_Administration_in_Preclinical_Studies_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


resistance. If resistance is met, withdraw and re-insert.[1]

Administer the G-1 formulation slowly (typically 100-200 µL).[1]

Gently remove the gavage needle.

Post-gavage Monitoring: Return the mouse to its cage and monitor for any signs of

respiratory distress, which could indicate accidental administration into the trachea.[1]

Mandatory Visualizations
Diagram 1: G-1 Compound Signaling Pathways

The G-1 compound exerts its effects by activating GPER, which in turn initiates a cascade of

downstream signaling events.[1] This can lead to various cellular responses, including calcium

mobilization, activation of PI3K and ERK, and modulation of gene expression.[4][7] In the

context of PTSD, G-1 has been shown to activate the BDNF/TrkB signaling pathway.[3]

G-1 Compound GPER
(GPR30)

activates

G Proteins
activates

PI3K/Akt Pathwaytransactivates

ERK/MAPK Pathwaytransactivates

BDNF/TrkB Pathwaymodulates
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Phospholipase C

cAMP

IP3 / DAG

PKA

Gene Expression
(e.g., c-Fos, Ucp1)

Ca²⁺ Mobilization

PKC

Cellular Responses
(Proliferation, Apoptosis, Neuroprotection,

Metabolic Regulation)

Click to download full resolution via product page

Caption: G-1 activated GPER signaling cascade.

Diagram 2: Experimental Workflow for G-1 Administration in a Mouse Model of Obesity
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This diagram outlines a typical experimental workflow for evaluating the effects of G-1 in a diet-

induced obesity (DIO) mouse model.

Start: Acclimatize Mice

Induce Obesity:
High-Fat Diet (HFD)

Randomly Assign to Groups:
1. Vehicle Control
2. G-1 Treatment

Daily Administration:
Subcutaneous Injection of

G-1 (e.g., 8 µg/day) or Vehicle

Monitor Weekly:
- Body Weight
- Food Intake

Repeat for
several weeks

Metabolic Testing:
- Glucose Tolerance Test
- Insulin Tolerance Test

Endpoint Analysis:
- Collect Blood (e.g., for lipids, insulin)
- Harvest Tissues (e.g., adipose, liver)

Data Analysis and
Interpretation
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Click to download full resolution via product page

Caption: Workflow for G-1 in a diet-induced obesity model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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